4-{[3-nitro-4-(methylamino)benzylidene]amino}-4H-1,2,4-triazole
4-{[3-nitro-4-(methylamino)benzylidene]amino}-4H-1,2,4-triazole
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1048665
InChI:
InChI=1S/C10H10N6O2/c1-11-9-3-2-8(4-10(9)16(17)18)5-14-15-6-12-13-7-15/h2-7,11H,1H3/b14-5+
SMILES:
CNC1=C(C=C(C=C1)C=NN2C=NN=C2)[N+](=O)[O-]
Molecular Formula:
C10H10N6O2
Molecular Weight:
246.23 g/mol
4-{[3-nitro-4-(methylamino)benzylidene]amino}-4H-1,2,4-triazole
CAS No.:
Inhibitors
Cat. No.: VC1048665
Molecular Formula: C10H10N6O2
Molecular Weight: 246.23 g/mol
* For research use only. Not for human or veterinary use.
![4-{[3-nitro-4-(methylamino)benzylidene]amino}-4H-1,2,4-triazole -](/images/no_structure.jpg)
Molecular Formula | C10H10N6O2 |
---|---|
Molecular Weight | 246.23 g/mol |
IUPAC Name | N-methyl-2-nitro-4-[(E)-1,2,4-triazol-4-yliminomethyl]aniline |
Standard InChI | InChI=1S/C10H10N6O2/c1-11-9-3-2-8(4-10(9)16(17)18)5-14-15-6-12-13-7-15/h2-7,11H,1H3/b14-5+ |
Standard InChI Key | MKBLMDFZWWVNIB-LHHJGKSTSA-N |
Isomeric SMILES | CNC1=C(C=C(C=C1)/C=N/N2C=NN=C2)[N+](=O)[O-] |
SMILES | CNC1=C(C=C(C=C1)C=NN2C=NN=C2)[N+](=O)[O-] |
Canonical SMILES | CNC1=C(C=C(C=C1)C=NN2C=NN=C2)[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume